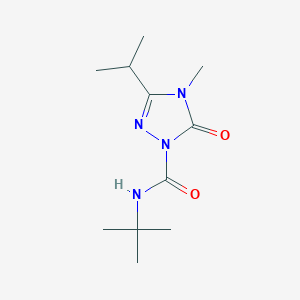
N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide
Vue d'ensemble
Description
N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide, also known as 4-acetamido-2-amino-5-chlorophenol or TPCA-1, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. TPCA-1 has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for further research and development.
Applications De Recherche Scientifique
Anticancer Agent Development
N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide and its derivatives have been studied for their potential as anticancer agents. For instance, various niclosamide derivatives, a category to which this compound belongs, have been tested against different human cancer cell lines including breast, prostate, cervical cancer, and leukemia cells. These studies have shown significant cytotoxicity and activity in various assays, suggesting their potential in cancer treatment (Tang et al., 2017).
Inhibitors for Human Adenovirus
Research has also focused on developing novel derivatives of this compound as inhibitors for human adenovirus (HAdV). These studies have identified compounds with significant selectivity and potency against HAdV, with some exhibiting improved anti-HAdV activity and reduced cytotoxicity compared to existing treatments (Xu et al., 2020).
Bactericidal Applications
Several substituted benzamides, including those similar to this compound, have shown promising bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). This indicates their potential use in treating bacterial infections resistant to conventional antibiotics (Zadrazilova et al., 2015).
Role in Chemical Synthesis
This compound has also been used in chemical synthesis. For example, it has been incorporated into the synthesis of stilbene dyes, showcasing its versatility in chemical applications beyond pharmacology (Grad et al., 2013).
Antihelminthic Effect
Modification of related compounds has been explored to enhance their antihelminthic effect while retaining pharmacophoric groups. This suggests potential applications in treating parasitic worm infections (Galkina et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2/c14-7-1-4-12(18)9(5-7)13(19)17-11-3-2-8(16)6-10(11)15/h1-6,18H,16H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLJGBYDUIOYNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)NC(=O)C2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354278 | |
| Record name | Benzamide, N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10558-45-9 | |
| Record name | N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010558459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-AMINO-2-CHLOROPHENYL)-5-CHLORO-2-HYDROXYBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC2TY4XLP7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B3023265.png)




![2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B3023270.png)
![4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine](/img/structure/B3023272.png)
![N-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B3023274.png)



